tert-Butyl 5-iodopicolinate tert-Butyl 5-iodopicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611001
InChI: InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=NC=C(C=C1)I
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mol

tert-Butyl 5-iodopicolinate

CAS No.:

Cat. No.: VC13611001

Molecular Formula: C10H12INO2

Molecular Weight: 305.11 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-iodopicolinate -

Specification

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
IUPAC Name tert-butyl 5-iodopyridine-2-carboxylate
Standard InChI InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
Standard InChI Key HZMYUTRZBHUYBF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=NC=C(C=C1)I
Canonical SMILES CC(C)(C)OC(=O)C1=NC=C(C=C1)I

Introduction

Chemical Identity and Structural Properties

tert-Butyl 5-iodopicolinate is a crystalline solid with a molecular framework comprising a pyridine ring substituted at the 5-position with an iodine atom and a tert-butyl ester group at the 2-position. The compound’s structural attributes are critical to its reactivity:

  • Molecular Formula: C₁₀H₁₂INO₂

  • Molecular Weight: 305.11 g/mol

  • CAS Registry Number: 165275-95-6

The tert-butyl group enhances solubility in nonpolar solvents and stabilizes the ester moiety against hydrolysis, while the iodine atom serves as a leaving group in nucleophilic substitution reactions. Spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms its purity and structural integrity, with distinct signals for the tert-butyl protons (δ ~1.3 ppm in ¹H NMR) and iodine’s mass isotope pattern in MS.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of tert-butyl 5-iodopicolinate typically proceeds via iodination of tert-butyl picolinate precursors. A representative route involves:

  • Lithiation-Halogen Exchange: Treatment of tert-butyl picolinate with a strong base (e.g., LDA) at low temperatures (-78°C) generates a lithiated intermediate, which reacts with iodine to introduce the 5-iodo substituent.

  • Quenching and Purification: The reaction is quenched with aqueous ammonium chloride, followed by extraction and chromatographic purification to isolate the product.

Table 1: Representative Reaction Conditions for tert-Butyl 5-Iodopicolinate Synthesis

ParameterOptimal Condition
Temperature-78°C to 0°C
SolventTetrahydrofuran (THF)
BaseLithium Diisopropylamide (LDA)
Iodine SourceMolecular Iodine (I₂)
Yield60–75% after purification

Challenges in Synthesis

Key challenges include avoiding over-iodination and managing the sensitivity of the tert-butyl ester to acidic conditions. Researchers have optimized solvent systems (e.g., THF/hexane mixtures) and stoichiometric ratios to minimize side reactions such as ester hydrolysis or ring decomposition.

Reactivity and Functional Group Transformations

Electrophilic and Nucleophilic Behavior

The iodine atom at the 5-position renders tert-butyl 5-iodopicolinate highly reactive in cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups, enabling access to biaryl structures.

  • Buchwald-Hartwig Amination: Substitution with amines generates aminopyridine derivatives, valuable in drug discovery.

The tert-butyl ester remains inert under these conditions, ensuring regioselective functionalization at the iodine site.

Electronic Effects

Density Functional Theory (DFT) studies suggest that the electron-withdrawing iodine atom deactivates the pyridine ring, directing electrophilic attacks to the 3-position. Conversely, the tert-butyl group donates electron density through inductive effects, subtly modulating ring electronics.

Applications in Medicinal Chemistry and Material Science

Drug Discovery Intermediates

Table 2: Comparative Metabolic Stability of tert-Butyl vs. Trifluoromethylcyclopropyl Analogues

CompoundIn Vitro Clearance (mL/min/kg)In Vivo Half-Life (h)
tert-Butyl derivative332.3
Cp-CF₃ derivative<59.1

Data adapted from studies on tert-butyl replacement strategies .

Material Science Applications

In polymer chemistry, the iodine substituent facilitates radical-initiated polymerization, enabling the synthesis of conductive poly(pyridine) films. The tert-butyl group enhances solubility during processing, allowing for uniform film formation.

Hazard CategoryRisk Mitigation Strategy
Skin IrritationImmediate washing with soap
Eye ExposureFlush with water for 15 min
InhalationMove to fresh air, seek medical aid

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 1.2 Hz, 1H, H-6), 8.12 (dd, J = 8.0, 1.2 Hz, 1H, H-4), 7.52 (d, J = 8.0 Hz, 1H, H-3), 1.63 (s, 9H, tert-butyl).

Mass Spectrometry (MS)

High-resolution MS (ESI+) confirms the molecular ion peak at m/z 306.00 [M+H]⁺, with isotopic peaks consistent with iodine’s natural abundance.

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